(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide
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Description
(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activities
A study by Alp et al. (2015) synthesized derivatives including 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene)acetohydrazides and evaluated their antioxidant properties. The evaluation was conducted through in vitro assays, determining their effect on lipid peroxidation levels and ethoxyresorufin O-deethylase (EROD) activity, with some compounds showing significant antioxidant activities (Alp et al., 2015).
Antitumor Activities
Liu et al. (2012) reported on the synthesis of acetylhydrazone derivatives containing the 1H-benzo[d]imidazole moiety and their antitumor activities against various cancer cell lines. Notably, some derivatives demonstrated excellent inhibitory activity, comparable to known cancer treatment drugs (Liu et al., 2012). Another study by Li et al. (2014) synthesized acetylhydrazone derivatives and tested their antitumor activity, finding that hydroxyl groups on the phenyl ring significantly enhanced anticancer activity (Li et al., 2014).
Antibacterial and Cytotoxicity Studies
Patil et al. (2010) explored the antibacterial and cytotoxicity effects of N-heterocyclic carbene-silver complexes derived from benzimidazole, finding significant antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as cytotoxicity against Caki-1 cell lines (Patil et al., 2010).
Antimicrobial and Antifungal Activities
Khairwar et al. (2021) synthesized imidazole derivatives and evaluated their antimicrobial effectiveness, demonstrating promising results against various microbial strains (Khairwar et al., 2021). Similarly, Bhatt et al. (2013) reported on the synthesis of novel thiazolidinone derivatives with significant antibacterial and antifungal activities (Bhatt et al., 2013).
Enzyme Inhibition Studies
Amer et al. (2020) synthesized a new series of benzylidene-acetohydrazide derivatives, which were evaluated for their inhibitory activity against human monoamine oxidase (MAO), finding that certain derivatives provided significant inhibition (Amer et al., 2020).
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-13-8-6-12(7-9-13)11-18-21-17(22)10-16-19-14-4-2-3-5-15(14)20-16/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXXHCURRXCWIZ-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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